7-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one -

7-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one

Catalog Number: EVT-5868066
CAS Number:
Molecular Formula: C24H16O6
Molecular Weight: 400.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-Bromo-3-{2-[2-(diphenylmethylene)hydrazinyl]-1,3-thiazol-5-yl}-2H-chromen-2-one

Compound Description: 6-Bromo-3-{2-[2-(diphenylmethylene)hydrazinyl]-1,3-thiazol-5-yl}-2H-chromen-2-one is a compound characterized by its thiazole ring, a structural feature also present in several other compounds discussed in the provided papers. The research emphasizes the planar nature of the thiazole ring and its specific dihedral angles with other ring systems within the molecule []. This compound was studied for its structural properties and crystal packing arrangements, particularly its involvement in C—H⋯O hydrogen bonds [].

(E)-3-(2-{2-[1-(3-Hydroxyphenyl)ethylidene]hydrazinyl}-1,3-thiazol-4-yl)-2H-chromen-2-one

Compound Description: (E)-3-(2-{2-[1-(3-Hydroxyphenyl)ethylidene]hydrazinyl}-1,3-thiazol-4-yl)-2H-chromen-2-one, similar to the previous compound, features a thiazole ring. This research also focuses on its structural properties, specifically the planarity of the thiazole ring and its dihedral angles with adjacent phenyl and pyran rings []. Additionally, the study examines the hydrogen bonding interactions involving the hydroxyl group, contributing to the overall supramolecular chain formation in the crystal structure [].

4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic Acid (ABBV/GLPG-2222)

Compound Description: ABBV/GLPG-2222 is a potent cystic fibrosis transmembrane conductance regulator (CFTR) corrector designed for treating cystic fibrosis []. This compound represents a significant therapeutic development within the research, highlighting the potential of CFTR correctors to address this genetic disorder.

(5S)-5-(Aminomethyl)-3-[4-(6,7-Dihydrothieno[3,2-c]Pyridin-5(4H)-yl)Phenyl]-1,3-Oxazolidin-2-One Derivatives

Compound Description: This series of oxazolidinone derivatives incorporates a thienopyridine ring system and represents a class of potent antimicrobial agents []. The research focuses on their synthesis and evaluation against a panel of Gram-positive bacteria [], highlighting their potential as therapeutic agents for infectious diseases.

Relevance: While not directly sharing the 2H-chromen-2-one core, these compounds are categorized as heterocyclic antimicrobial agents alongside 7-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one based on the potential biological activity of coumarin derivatives [, , , , , ]. This grouping emphasizes the broader context of exploring heterocyclic compounds for their therapeutic potential, particularly in areas such as antimicrobial activity.

7-Methyl-3-(2-oxo-2H-chromen-3-yl)-5H[1,3]thiazolo [3,2-a]pyrimidin-5-ones

Compound Description: This series of compounds features a 7-methyl-3-(2-oxo-2H-chromen-3-yl)-5H[1,3]thiazolo [3,2-a]pyrimidin-5-one core structure. The research focuses on their efficient synthesis from 3-(2-amino-4-thiazolyl) coumarins [], showcasing a practical route for accessing this specific class of heterocycles.

2-(Substituted Phenyl)-3-[5'-(2''-oxo-2H-chromen-3'-yl)-1,3,4-Oxadiazol-2-yl]-1, 3-Thiazolidin-4-Ones

Compound Description: This series of compounds, featuring a thiazolidin-4-one ring linked to a coumarin moiety through a 1,3,4-oxadiazole ring, was investigated for its potential anticonvulsant activity []. This research demonstrates the exploration of coumarin derivatives for their therapeutic applications in neurological disorders.

7-Hydroxy-4-phenylchromen-2-one

Compound Description: This compound, also known as 7-hydroxyflavone, serves as a basic scaffold for creating a new series of novel 1,2,4-triazole derivatives linked through a click chemistry approach []. These derivatives were evaluated for their cytotoxic potential against six different human cancer cell lines []. The research highlights the promising antitumor activity of these derivatives, emphasizing the significance of 7-hydroxy-4-phenylchromen-2-one as a starting point for developing anticancer agents.

(7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide

Compound Description: This compound is a key intermediate for synthesizing various new compounds, including Schiff’s bases, thiosemicarbazides, and 1,3,4-oxadiazoles []. This research demonstrates the versatility of (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide for accessing a wide range of coumarin-based derivatives with potential biological activities.

3-Phenyl-2H,5H-pyrano[3,2-c]chromen-2-one

Compound Description: This compound represents a new lead structure for developing anticancer agents, identified through the screening of twelve synthesized pyrano[3,2-c]chromen-2-one derivatives against sixty human tumour cell lines []. The research emphasizes the potential of this specific scaffold for further development into potent anticancer drugs.

3-[(4-Oxo-4H-pyrido[3,2-e][1,3]thiazin-2-yl)(phenyl)amino]propanenitrile Derivatives

Compound Description: This series of compounds, characterized by their pyrido[3,2-e][1,3]thiazin-4-one core structure and a 2-cyanoethyl substituent, exhibit potent anticonvulsant activity with minimal motor disturbances []. The research emphasizes their potential as orally active AMPA receptor antagonists for treating epilepsy [].

Relevance: Although structurally distinct from 7-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one, these compounds are categorized as heterocyclic anticonvulsants. This categorization connects them to the broader context of exploring heterocyclic compounds, including coumarin derivatives, for their therapeutic potential in neurological disorders [, ].

[(7R)-4-(5-chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305)

Compound Description: MK-4305 is a potent dual orexin receptor antagonist currently undergoing phase III clinical trials for treating primary insomnia []. This compound represents a significant therapeutic development within the research, highlighting the potential of orexin receptor antagonists for sleep disorders.

Relevance: Although structurally dissimilar to 7-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one, MK-4305 falls under the broader category of heterocyclic compounds with therapeutic applications. This connection emphasizes the wider exploration of diverse heterocyclic structures, including coumarin derivatives, for their potential in addressing various medical conditions [, , , , , , , , ].

10-aroyl(acyl)-7-aryl-6a-nitro-6,6a,7,8,10,10a-hexahydro-9H-benzo[c]chromen-9-ones

Compound Description: This series of compounds is formed through a highly diastereoselective annulation of 2-substituted 3-nitro-2H-chromenes with hemicurcuminoids and curcuminoids via a double and triple Michael reaction cascade []. The research emphasizes the efficiency and selectivity of this reaction for accessing these specific hexahydrobenzo[c]chromen-9-ones.

diethyl 3-(p-aryl)-2-[N′-(p-aryl)-N′-(2′,7′-dimethyl-5′-oxo-5′,6′-dihydro-2H-[1,2,4]triazepin-3′-yl)-hydrazino]-2,3-dihydro[1,3,4]thiadiazole-2,5-dicarboxylate and ethyl 4-(p-aryl)-5-imino-1,4-dihydro[1,3,4]thiadiazole carboxylate

Compound Description: These two distinct compound types are formed during the reaction of substituted 2,7-dimethyl-3-thioxo-3,4,5,6-tetrahydro-2H-[1,2,4]triazepin-5-one with N-aryl-C-ethoxycarbonylnitrilimines. The research demonstrates the high chemoselectivity of the CS dipolarophile in this 1,3-dipolar cycloaddition reaction, leading to the specific formation of these thiadiazole derivatives [].

5H-Chromeno[4,3-b]Pyridin-5-One Derivatives

Compound Description: This series of chromeno[4,3-b]pyridine derivatives, synthesized from 4-amino-2-oxo-2H-chromene-3-carboxaldehyde, was evaluated for its anticancer activity against the breast cancer cell line MCF-7 []. The research highlights the potential of these compounds as anticancer agents, particularly for breast cancer treatment.

3-(3-phenylamino-2-thioxo-2,3-dihydro-thiazol-4-yl)-chromen-2-ones and 3-(2-thioxo-3,6-dihydro-2H-[1,3,4]thiadiazin-5-yl)-chromen-2-ones

Compound Description: These two series of compounds, featuring thiazole and thiadiazine rings, respectively, are derived from 3-(2-bromoacetyl)coumarins []. The research focuses on their synthesis through a multistep process involving dithioformate intermediates and subsequent cyclocondensation reactions [].

6-methyl-3-(3-oxo-1-phenyl-3-(4-(2-(piperidin-1-yl)ethoxy)phenyl)propyl)-2H-chromen-2-one

Compound Description: This series of compounds exhibits potent cytotoxicity against estrogen receptor-positive MCF-7 and ZR-75-1 human breast cancer cell lines []. The research emphasizes their potential as anti-breast cancer agents and suggests that they may target the estrogen receptor.

4,6-Dichloro-1,3,5-triazine Derivatives

Compound Description: This series of compounds is synthesized using azo-bis-4,6-dichloro-1,3,5-triazine as a key building block in Diels-Alder reactions []. The research focuses on the reactivity of these triazine derivatives and their potential applications in synthesizing various heterocyclic compounds. Some of these derivatives also exhibit antimicrobial activity.

Relevance: While structurally distinct from 7-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one, these 4,6-dichloro-1,3,5-triazine derivatives are categorized as heterocyclic compounds with potential biological activities. This categorization connects them to the broader context of exploring diverse heterocyclic structures, including coumarin derivatives, for their therapeutic potential [, , , , , , , , ].

(E)-N-2-aryliden-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetohydrazides and N-(2-(substituted phenyl)-4-oxo-thiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamides

Compound Description: These two series of compounds, featuring Schiff's base and thiazolidine-4-one functionalities, respectively, are derived from 7-hydroxy-4-methyl-2H-chromen-2-one. The research focuses on their synthesis and evaluation for antioxidant activity [].

Tetrazolopyrimidinylbenzopyran-2-ones

Compound Description: These compounds, synthesized via Claisen-Schmidt condensation and subsequent reaction with 5-aminotetrazole or a one-pot three-component condensation, are novel tetrazolo[1,5-a]pyrimidinyl-2H-chromen-2-ones []. The research emphasizes the efficiency and green chemistry aspects of the one-pot synthesis, showcasing a convenient and environmentally friendly route to access these heterocyclic compounds.

4-hydroxy-3-(2-(2-[2-[(substituted phenyl)methylidene]hydrazin-1-yl]-1,3-thiazol-5-yl)-1-phenylethyl)-2H-chromen-2-one

Compound Description: This series of compounds was synthesized and evaluated for its potential COX-2 inhibition and anticancer activity against MCF-7 and EAC cell lines []. These compounds demonstrate the ability to target cancer-related inflammation, suggesting their potential as anticancer drug candidates.

4-(1-(2, 4-dinitrophenyl)-3-phenyl-1H-pyrazol-4-yl)-7,7-dimet hyl-2-(methylamino)-3nitro-6,7,8,8a-tetrahydro-4H-chromen-5(4aH)-one derivatives

Compound Description: These novel tetrahydro-4H-chromen-5(4aH)-one derivatives were synthesized via a multicomponent reaction and tested for their antioxidant activities and antimicrobial activity against Enterobacter aerogenes []. These findings highlight the potential of these derivatives in combating oxidative stress and bacterial infections.

7-[(5-amino-1,3,4-thiadiazol-2-yl)methoxy]-2H-chromen-2-one, 5-[(2-oxo-2H-chromen-7-yloxy)methyl]-1,3,4-thiadiazol-2(3H)-one, 2-[2-(2-oxo-2H-chromen-7-yloxy)acetyl]-N-phenylhydrazinecarbothioamide, 7-[(5-(phenylamino)-1,3,4-thiadiazol-2-yl)methoxy]-2H-chromen-2-one and 7-[(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methoxy]-2H-chromen-2-one

Compound Description: These new coumarin derivatives were prepared starting from the natural compound umbelliferone []. They represent a diverse set of structures, including thiadiazoles, phenylhydrazinecarbothioamide, and triazoles.

Coumarin–Pyrazolone Probe (COPYR)

Compound Description: 3-(7-(Diethylamino)-2-oxo-2H-chromen-3-yl)-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5(4H)-one (COPYR) was designed as a highly sensitive probe for the detection of Cr3+ ions []. This probe displays a distinct color change and fluorescence quenching upon binding to Cr3+, making it a valuable tool for detecting this metal ion in biological systems.

7-(2-(4-(4-fluorobenzyl)piperazin-1-yl)-2-oxoethoxy)-2H-chromen-2-one

Compound Description: This compound displayed significant antidepressant activity in the forced swim test (FST) and the tail suspension test (TST) []. Its antidepressant effects are possibly linked to an increase in 5-HT levels in the brain, suggesting its potential as a therapeutic agent for depression.

Properties

Product Name

7-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one

IUPAC Name

7-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-4-phenylchromen-2-one

Molecular Formula

C24H16O6

Molecular Weight

400.4 g/mol

InChI

InChI=1S/C24H16O6/c25-20(16-6-9-21-23(10-16)29-14-28-21)13-27-17-7-8-18-19(15-4-2-1-3-5-15)12-24(26)30-22(18)11-17/h1-12H,13-14H2

InChI Key

HYXNTJVKZDQQNB-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)COC3=CC4=C(C=C3)C(=CC(=O)O4)C5=CC=CC=C5

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)COC3=CC4=C(C=C3)C(=CC(=O)O4)C5=CC=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.